

Application Note: High-Throughput Analysis of Bromuconazole using a Validated MRM Method

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Compound of Interest

Compound Name: *Bromuconazole*

Cat. No.: *B039883*

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Abstract

This application note details a robust and sensitive method for the simultaneous quantitative analysis of **bromuconazole** in various food matrices. The method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol coupled with Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. This approach provides high selectivity and sensitivity, enabling the detection and quantification of **bromuconazole** at levels compliant with global regulatory standards. The validated method demonstrates excellent linearity, accuracy, and precision, making it suitable for routine monitoring in food safety and quality control laboratories.

Introduction

Bromuconazole is a broad-spectrum triazole fungicide used to control a variety of fungal diseases on crops such as fruits, vegetables, and cereals. Due to its widespread use, there is a potential for residues to remain in food products, necessitating sensitive and reliable analytical methods to ensure consumer safety and compliance with Maximum Residue Limits (MRLs). This application note presents a comprehensive protocol for the simultaneous analysis of **bromuconazole** isomers using UPLC-MS/MS with MRM, a technique renowned for its high selectivity and sensitivity in complex matrices.

Experimental Protocol

Sample Preparation: Modified QuEChERS Protocol

A modified QuEChERS method is employed for the extraction of **bromuconazole** from food samples.^{[1][2][3]}

- Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.
- Extraction: Add 10 mL of acetonitrile to the tube. Shake vigorously for 1 minute.
- Salting Out: Add a salt mixture of 4 g anhydrous magnesium sulfate (MgSO_4) and 1 g sodium chloride (NaCl). Immediately shake for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg anhydrous MgSO_4 and 50 mg of primary secondary amine (PSA) sorbent. For pigmented samples, 25 mg of graphitized carbon black (GCB) can be added, though recovery of planar pesticides should be monitored.
- Final Extract: Vortex the d-SPE tube for 30 seconds and centrifuge at 10,000 rpm for 5 minutes. Transfer the supernatant into an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used for the analysis.

Chromatographic Conditions:

Parameter	Value
Column	C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Flow Rate	0.3 mL/min
Injection Volume	5 µL
Column Temperature	40 °C
Gradient Program	Time (min)
0.0	
1.0	
8.0	
10.0	
10.1	
12.0	

Mass Spectrometry Parameters:

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	150 °C
Desolvation Temperature	400 °C
Cone Gas Flow	50 L/hr
Desolvation Gas Flow	800 L/hr
Collision Gas	Argon

MRM Transitions for Bromuconazole

Two isomers of **bromuconazole** are often monitored. The following MRM transitions have been optimized for their detection and quantification.[\[4\]](#)

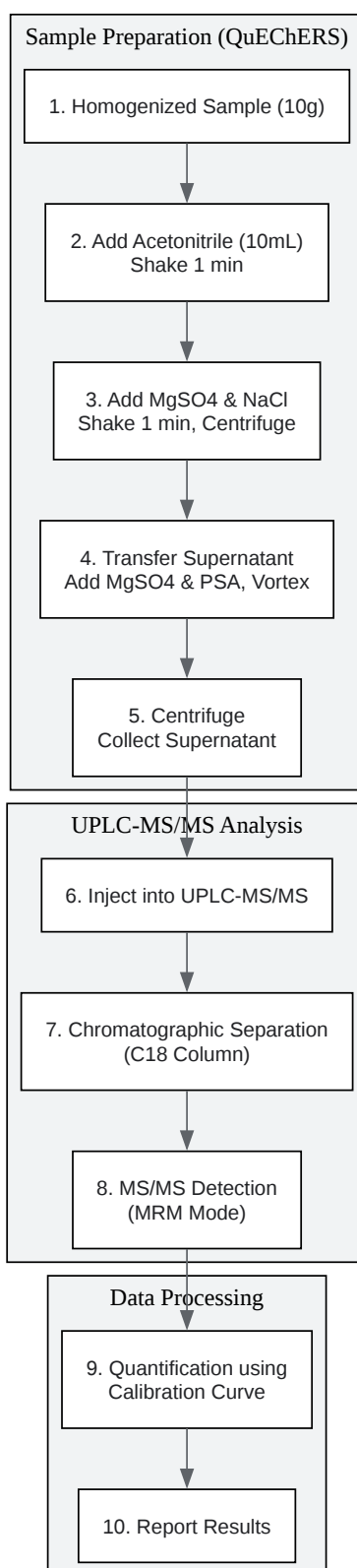
Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (s)	Cone Voltage (V)	Collision Energy (eV)
Bromuconazole I	378.0	159.1 (Quantifier)	0.05	30	25
	378.0	70.1 (Qualifier)	0.05	30	40
Bromuconazole II	378.0	159.1 (Quantifier)	0.05	30	25
	378.0	70.1 (Qualifier)	0.05	30	40

Quantitative Data Summary

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery in various fruit and vegetable matrices. The results demonstrate the method's suitability for the routine analysis of **bromuconazole**.[\[5\]](#)[\[6\]](#)[\[7\]](#)

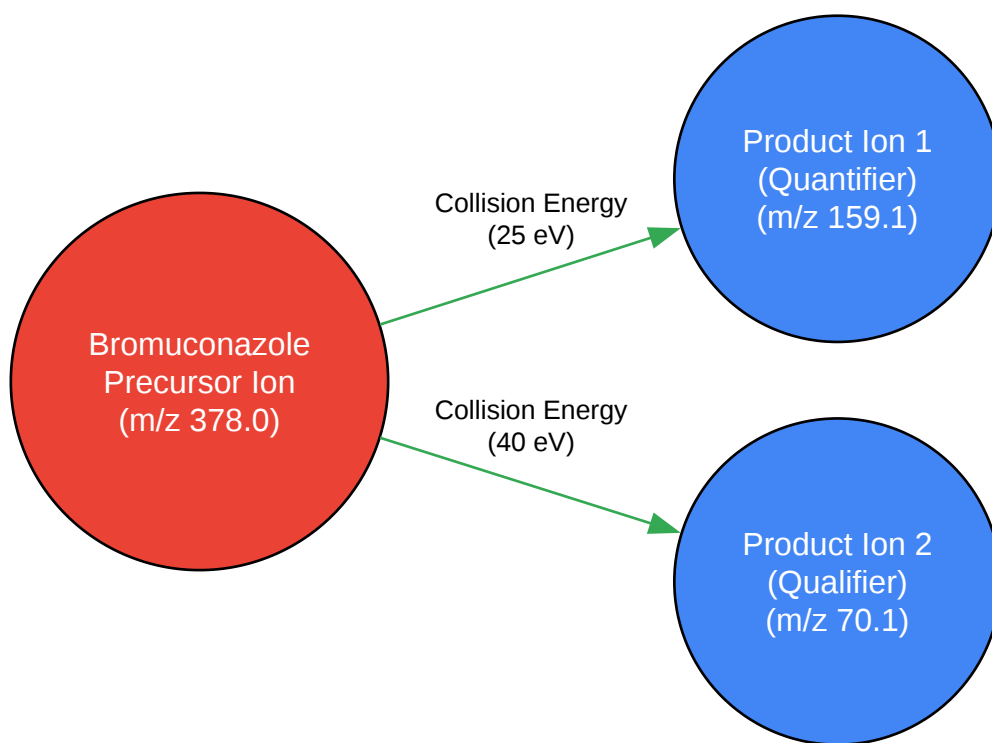
Parameter	Result
Linearity Range	0.5 - 100 µg/L
Correlation Coefficient (r^2)	> 0.99
LOD	0.1 - 0.5 µg/kg
LOQ	0.3 - 1.5 µg/kg
Recovery (at 10 µg/kg)	85 - 110%
Repeatability (RSDr)	< 15%
Reproducibility (RSDR)	< 20%

Visualizations



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Caption: Experimental workflow from sample preparation to data analysis.



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Caption: MRM fragmentation pathway for **bromuconazole**.

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